molecular formula C16H12N2O2 B8329867 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-phenyl-2-propenoic acid

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-phenyl-2-propenoic acid

Cat. No.: B8329867
M. Wt: 264.28 g/mol
InChI Key: NZIMRVHQNJICCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2-phenyl-2-propenoic acid is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C16H12N2O2/c19-16(20)14(11-5-2-1-3-6-11)9-12-10-18-15-13(12)7-4-8-17-15/h1-10H,(H,17,18)(H,19,20)

InChI Key

NZIMRVHQNJICCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CNC3=C2C=CC=N3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of phenylacetic acid (0.0376 mol., 5.1 g) and 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (0.0376 mol., 5.5 g) in acetic anhydride (0.1881 mol., 17.7 ml) and Et3N (0.0376 mol., 5.2 ml) was stirred at 100° C., for 6 hrs. The obtained solution was cooled to 50° C., quenched with conc. hydrochloric acid (10 ml) and extracted with EtOAc. The organic phase was extracted with 1 N NaOH. 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-phenyl-2-propenoic acid was then precipitated from the aqueous layer with conc. hydrochloric acid with ice-cooling. Filtration and recrystallization from isopropyl alcohol of the crude product afforded 4,4 g of the desired compound as a white solid (44%), m.p. >230° C.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Yield
44%

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